molecular formula C18H17BrN2O4S B13806370 5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13806370
M. Wt: 437.3 g/mol
InChI Key: RLJDNTRTDNISAC-UHFFFAOYSA-N
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Description

5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes bromine, ethylphenoxy, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound are not widely reported, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

5-bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17BrN2O4S/c1-2-11-3-6-13(7-4-11)25-10-16(22)21-18(26)20-15-8-5-12(19)9-14(15)17(23)24/h3-9H,2,10H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

RLJDNTRTDNISAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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